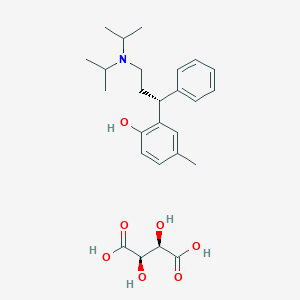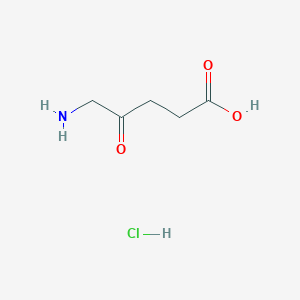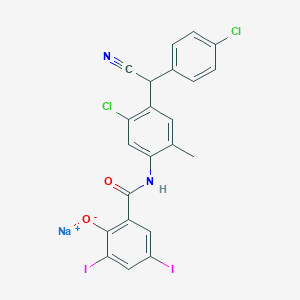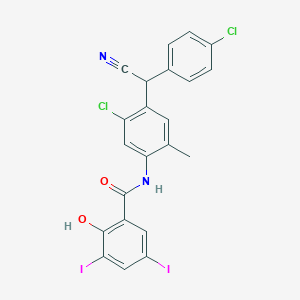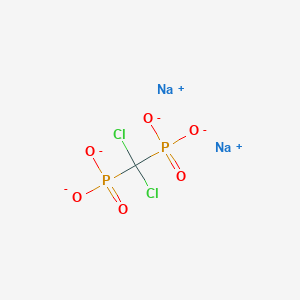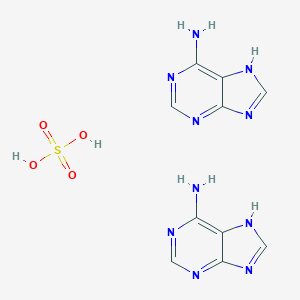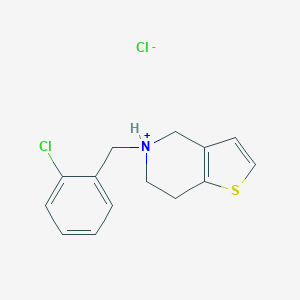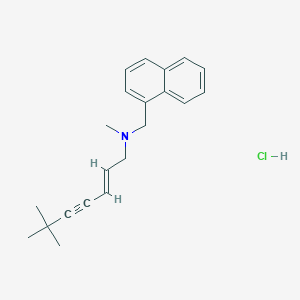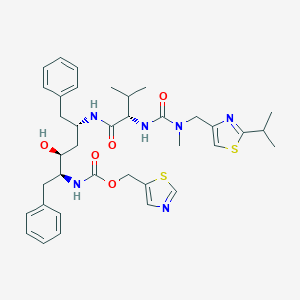
2-Thiouracil
Übersicht
Beschreibung
2-Thiouracil (2-thio-4-oxopyrimidine-2-carboxylic acid) is a sulfur-containing organic compound that is used in a variety of scientific research applications. It is a structural analog of uracil, a common pyrimidine nucleobase found in DNA and RNA, and is used in a variety of biochemical and physiological studies. This compound is a key component of many synthetic and biological processes, and is used to study the structure and function of proteins, enzymes, and other molecules.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten von Metallkomplexen
2-Thiouracil und seine Derivate können Komplexe mit verschiedenen Metallen bilden . Diese Metallkomplexe wurden auf ihre biologischen Aktivitäten untersucht . Die Struktur von this compound verändert sich, wenn es mit verschiedenen Metallen koordiniert, und diese Veränderungen können mit Hilfe der Spektrophotometrie oder der Röntgenbeugungsdifferenzanalyse analysiert werden .
Rolle in der Proteinstruktur und -funktion
This compound kann verwendet werden, um die Rolle von Schwefel in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Proteinstruktur und -funktion . Dies hilft beim Verständnis, wie Schwefel zur Stabilität und Funktionalität von Proteinen beiträgt.
DNA-Sequenzierung und genetische Studien
This compound wurde bei der Synthese von markierten Nukleotiden für die DNA-Sequenzierung und andere genetische Studien eingesetzt . Dies ermöglicht es Forschern, die Bewegung und Interaktion dieser Nukleotide innerhalb der DNA-Struktur zu verfolgen.
Materialwissenschaftliche Anwendungen
This compound hat Anwendungen im Bereich der Materialwissenschaften gefunden . Die spezifischen Anwendungen in diesem Bereich werden jedoch in der Quelle nicht im Detail beschrieben.
Synthese und Charakterisierung von Silberkolloid- und Filmsubstraten
This compound kann bei der Synthese und Charakterisierung von Silberkolloid- und Filmsubstraten verwendet werden . Diese Substrate finden Anwendung in der Oberflächenverstärkten Raman-Spektroskopie (SERS), einer spektroskopischen Technik, die zur Molekülidentifizierung und -charakterisierung verwendet wird
Wirkmechanismus
Target of Action
2-Thiouracil primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for the regulation of metabolism, growth, and development in the body .
Mode of Action
This compound inhibits the activity of thyroid peroxidase . By blocking this enzyme, this compound prevents the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . This results in a decrease in the production of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound disrupts the normal biochemical pathways involved in the synthesis of thyroid hormones . Specifically, it prevents the iodination of thyroglobulin, a protein required for the production of thyroxine (T4) and triiodothyronine (T3), the two main thyroid hormones .
Pharmacokinetics
These drugs tend to have a short half-life and are excreted in the urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound may vary.
Result of Action
The primary result of this compound’s action is a reduction in the levels of thyroid hormones in the body . This can help to manage conditions such as hyperthyroidism, where there is an overproduction of these hormones . The use of this compound has largely been replaced by more potent and safer antithyroid drugs .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors For instance, the pH level of the stomach can affect the absorption of the drug Additionally, factors such as diet, other medications, and individual metabolic differences can also impact the drug’s action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Thiouracil exhibits both acidic and basic properties due to the presence of nitrogen and sulfur atoms . It interacts with various enzymes and proteins, most notably thyroid peroxidase . This compound inhibits thyroid activity by blocking this enzyme, thereby influencing biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling . Additionally, it has been shown to induce DNA fragmentation in HepG2 cells treated with certain complexes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme thyroid peroxidase. By blocking this enzyme, this compound inhibits the production of thyroid hormones, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that a major part of the population relaxes to the molecular ground state within 220–250 fs . Additionally, this compound exhibits a 250-fs oscillation, revealing a coherent exchange of population among electronic states .
Metabolic Pathways
This compound is involved in the metabolic pathway related to thyroid hormone biosynthesis. It inhibits the production of thyroid hormones by interfering with the activity of the enzyme thyroid peroxidase .
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/ | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
| Record name | Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-thiouracil exert its antithyroid effect?
A1: this compound and its derivatives, such as 6-n-propyl-2-thiouracil, primarily act by inhibiting thyroid peroxidase. [] This enzyme plays a crucial role in thyroid hormone synthesis by catalyzing the iodination of tyrosine residues in thyroglobulin. By inhibiting thyroid peroxidase, this compound disrupts the production of thyroid hormones like thyroxine (T4). []
Q2: What are the downstream effects of this compound's action on thyroid hormone synthesis?
A2: Blocking thyroid hormone synthesis with this compound leads to hypothyroidism. [] This can manifest as various physiological changes, including decreased metabolic rate, weight gain, and altered development. For example, in rat pups, prenatal exposure to 6-n-propyl-2-thiouracil resulted in a significant decrease in the width of the external plexiform layer in the olfactory bulb, highlighting the impact on development. []
Q3: Does this compound impact nucleic acid metabolism?
A3: Yes, research suggests that this compound can be incorporated into RNA, primarily replacing uracil. [, ] Studies using radiolabeled this compound in pea root segments showed incorporation into various RNA fractions, particularly those associated with the nucleus and cell wall debris. [] This incorporation suggests potential interference with RNA synthesis and function.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H4N2OS, and its molecular weight is 128.15 g/mol.
Q5: Are there spectroscopic techniques to characterize this compound?
A5: Yes, various spectroscopic methods are used to characterize this compound. Infrared (IR) spectroscopy reveals information about the functional groups present, such as N–H, C=O, and C=S stretching vibrations. [, ] Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, influenced by the presence of the sulfur atom. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy elucidates the structure and dynamics of this compound in solution. [] Photoelectron spectroscopy, specifically ground- and excited-state UV photoelectron spectroscopy, has been used to investigate the electronic structure and photoionization behavior of this compound and its derivatives. [] These techniques provide complementary information to characterize the structural and electronic properties of this compound.
Q6: How does this compound behave on gold surfaces?
A6: Studies using X-ray photoelectron spectroscopy and near-edge X-ray absorption spectroscopy reveal that this compound can functionalize gold surfaces, specifically Au(110). [] This functionalization involves the adsorption of this compound molecules, creating a platform for interactions with other biomolecules. For instance, the this compound-modified gold surface selectively immobilized adenine, adenosine, and polyadenylic acid (RNA), demonstrating its potential in biosensing and biomolecule immobilization applications. []
Q7: Does this compound participate in any catalytic reactions?
A7: While this compound itself might not be a catalyst, its derivatives have shown interesting reactivity. For instance, the reaction of chloroethynylphosphonates with this compound leads to the formation of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines. [] The regioselectivity of this reaction, whether cyclization occurs through the N1 or N3 nitrogen of this compound, is influenced by the substituents on the this compound ring, highlighting the impact of structural modifications on reactivity. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry plays a significant role in understanding this compound's properties and behavior. For instance, multireference configuration interaction calculations, coupled with Dyson norms, have been employed to simulate the ground- and excited-state UV photoelectron spectra of this compound and its derivatives. [] These simulations help interpret experimental spectra and provide insights into the electronic structure and photoionization dynamics of these molecules. Additionally, ab initio molecular dynamics simulations have been used to investigate the dissociation dynamics of this compound upon low-energy electron attachment. [] These simulations revealed the formation of dehydrogenated negative ions, specifically (TU-H)-, as a prominent dissociation pathway, highlighting the importance of electron attachment processes in the gas phase. []
Q9: How do substituents on the this compound ring affect its biological activity?
A9: The biological activity of this compound is significantly influenced by the nature and position of substituents on its ring.
Q10: How does this compound's stability impact its applications?
A10: The stability of this compound and its derivatives is crucial for their use in various applications. For instance, the stability of thyreostatic drugs in animal feed is essential to ensure accurate dosing and efficacy. Studies using micellar electrokinetic chromatography have demonstrated that this compound and its derivatives can be successfully extracted and analyzed in animal feed samples with high recovery rates (99 ± 5%). [] These findings suggest that these compounds remain stable in the feed matrix, enabling their use as feed additives.
Q11: How do the pharmacokinetic properties of this compound derivatives differ?
A12: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of this compound derivatives can differ based on their structural modifications. For example, the lipophilicity of the compound influences its cell penetration ability. Studies on melanocytes showed that 6-propyl-2-thiouracil, being more lipophilic than this compound, exhibited greater accumulation within melanotic cells. [] This difference in cell penetration also correlated with increased toxicity of 6-propyl-2-thiouracil compared to this compound, highlighting the impact of pharmacokinetic properties on biological activity. []
Q12: Has the efficacy of this compound been investigated in cellular or animal models?
A12: Yes, the efficacy of this compound and its derivatives has been explored in various models.
Q13: Are there any known toxic effects of this compound?
A14: While this compound is primarily known for its antithyroid effects, studies have reported potential toxicity, particularly at higher concentrations. Research on melanocytes revealed that 6-propyl-2-thiouracil, a more lipophilic derivative, exhibited greater toxicity compared to this compound. [] This difference in toxicity was attributed to increased cell penetration of the propyl derivative. []
Q14: What are the potential phytotoxic effects of this compound?
A15: Studies exploring the use of this compound as a potential antiviral agent in plants have revealed phytotoxic effects, particularly at higher concentrations. [, ] Research on potato meristems showed that increasing concentrations of this compound negatively impacted meristem development and regeneration. [] This phytotoxicity needs to be carefully considered when evaluating the potential applications of this compound in plant systems.
Q15: Can metabolites of this compound be used as biomarkers for its administration?
A16: Yes, research suggests that certain metabolites can differentiate between exogenous administration and endogenous formation of this compound in animals. A study identified 6-methyl-2-thiouracil as a specific biomarker for this compound administration, as its levels increased significantly in urine samples of treated animals. [] Conversely, 4-thiouracil was found to be indicative of endogenous formation and did not increase upon this compound treatment. [] These findings highlight the potential of specific metabolites as biomarkers for monitoring this compound administration and distinguishing it from natural sources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


